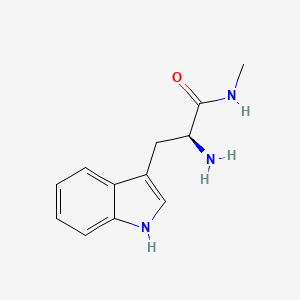

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Executive Summary

This technical guide provides a comprehensive analysis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide , commonly referred to as L-Tryptophan

Its primary utility lies in biophysical chemistry as a fluorescence reference standard that mimics the electronic environment of tryptophan residues within a polypeptide chain, eliminating the fluorescence quenching artifacts caused by the C-terminal carboxylate of free tryptophan. Additionally, it serves as a stable, lipophilic building block in peptidomimetic drug design.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Classification[3]

-

IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

-

Common Names: L-Tryptophan

-methylamide; H-Trp-NHMe; -

CAS Registry Number: 6720-02-1 (Free base) / 114466-87-2 (Hydrochloride salt).

-

Molecular Formula:

-

Molecular Weight: 217.27 g/mol

Structural Dissection

The molecule consists of three pharmacophores:

-

Indole Ring: The aromatic system responsible for UV absorption (

nm) and intrinsic fluorescence. -

Ethyl Linker & Chiral Center: The (S)-configuration at the

-carbon is retained from natural L-tryptophan. -

-Methyl Amide: The C-terminal modification. Unlike the free acid (

Critical Distinction: Isomerism

Warning: Do not confuse this compound with 1-Methyl-L-tryptophan (1-MT) .

-

H-Trp-NHMe (Subject of this guide): Methylation at the amide nitrogen. Used as a peptide mimic/fluorescence probe.

-

1-MT: Methylation at the indole nitrogen (

position). Used as an immunometabolic inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1][2]

Physicochemical Properties[6][7][8][9][10]

Fluorescence Characteristics (The "Rotamer" Effect)

H-Trp-NHMe is the "Gold Standard" for time-resolved fluorescence studies of proteins.

-

Quenching Elimination: In free Tryptophan at pH 7, the zwitterionic carboxylate group (

) acts as an electron acceptor, quenching the indole fluorescence via electron transfer. Converting this to the -

Lifetime Decay: H-Trp-NHMe exhibits a bi-exponential fluorescence decay, attributed to different rotamers of the indole side chain relative to the amide backbone.

-

Rotamer 1:

ns -

Rotamer 2:

ns

-

-

Solvatochromism: The emission maximum shifts significantly based on solvent polarity (Stokes shift), making it an excellent probe for local hydration shells.

Solubility & Stability

-

Solubility: Highly soluble in lower alcohols (Methanol, Ethanol), DMSO, and DMF. Moderate solubility in water (improved as HCl salt).

-

LogP (Predicted): ~0.8 - 1.2 (More lipophilic than Trp, LogP -1.06).

-

Stability: The amide bond is resistant to standard proteases but susceptible to specific amidases. It is stable to oxidation under standard storage conditions (-20°C), though the indole ring is sensitive to photo-oxidation over time.

Synthesis & Purification Protocol

Retrosynthetic Analysis

The most reliable route utilizes Boc-chemistry to prevent racemization of the

Pathway:

Boc-Trp-OH

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway for L-Tryptophan N-methylamide via Boc-solid phase or solution phase chemistry.

Detailed Experimental Protocol

Reagents: Boc-L-Trp-OH (5.0 mmol), EDC

-

Activation: Dissolve Boc-L-Trp-OH in anhydrous DCM (20 mL) at 0°C. Add HOBt and EDC

HCl. Stir for 15 minutes to form the active ester. -

Coupling: Add DIPEA followed by the Methylamine solution dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

-

Work-up: Dilute with EtOAc (50 mL). Wash successively with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine. Dry over Na2SO4 and concentrate in vacuo.

-

Checkpoint: Verify Intermediate (Boc-Trp-NHMe) via TLC (Rf ~0.5 in 5% MeOH/DCM).

-

-

Deprotection: Dissolve the intermediate in a 1:1 mixture of TFA:DCM (10 mL). Stir for 1 hour at RT.

-

Isolation: Evaporate volatiles under reduced pressure. Precipitate the product by adding cold Diethyl Ether. Filter the white solid.

-

Purification: If necessary, purify via Preparative HPLC (C18 Column, Gradient 5-50% ACN in Water + 0.1% TFA).

Biological & Analytical Applications[3][6][11]

Fluorescence Spectroscopy Standard

H-Trp-NHMe is the preferred model for calibrating protein fluorescence experiments.

Why it works: In a folded protein, Tryptophan residues are part of the peptide backbone (Amide-Trp-Amide).

-

Free Trp (zwitterion): The charged amino and carboxyl groups quench fluorescence, reducing Quantum Yield (QY) to ~0.13.

-

H-Trp-NHMe: The amide cap mimics the peptide bond, raising QY to ~0.20-0.25 and shifting the lifetime distribution to match internal protein residues.

Biological Signaling & Metabolism

While primarily a probe, H-Trp-NHMe has pharmacological relevance:

-

Metabolic Stability: The

-methyl amide blocks the action of carboxypeptidases, extending the half-life of the molecule in serum compared to Tryptophan. -

BBB Permeability: The removal of the negative charge (carboxylate) and addition of the methyl group significantly enhances Blood-Brain Barrier penetration.

-

Serotonergic Modulation: It acts as a weak agonist/modulator for certain 5-HT receptors due to its structural similarity to Tryptamine and Serotonin, though with lower affinity.

Biological Pathway Diagram

Figure 2: Biophysical and Pharmacokinetic advantages of H-Trp-NHMe over Free Tryptophan.

Quantitative Data Summary

| Property | L-Tryptophan (Free Acid) | L-Trp N-methylamide (H-Trp-NHMe) | Significance |

| C-Terminus | Carboxylate ( | Mimics peptide bond | |

| Fluorescence QY | ~0.13 (pH 7) | ~0.22 (pH 7) | Higher signal, less quenching |

| Emission Max | 350-355 nm | 345-350 nm | Blue-shifted (less polar env.) |

| Mean Lifetime | ~2.6 ns | ~3.2 ns | More representative of proteins |

| LogP | -1.06 | ~0.85 | Enhanced membrane permeability |

| pKa ( | 9.39 | ~7.8 | Lower pKa due to amide EWG |

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text citing N-methylamide derivatives as fluorescence models).

-

Petrich, J. W., et al. (1983). "On the origin of nonexponential fluorescence decay in tryptophan and its derivatives." Journal of the American Chemical Society, 105(12), 3824–3832. (Definitive study on rotamer decay in Trp-NHMe).

-

PubChem Database. (2024).[3] Compound Summary: 2-Amino-3-(1H-indol-3-yl)propanamide derivatives.[4][5] National Library of Medicine.

-

Eftink, M. R. (1991). "Fluorescence techniques for studying protein structure." Methods of Biochemical Analysis, 35, 127-205. (Validation of Trp-amide models).

-

Sigma-Aldrich/Merck. (2024). Product Specification: L-Tryptophan Amide Hydrochloride.[4]

Sources

- 1. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of tryptophan contained in 1-Methyl-Tryptophan on antimicrobial and immunoregulatory functions of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molport.com [molport.com]

- 5. (R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid, 159634-94-3 | BroadPharm [broadpharm.com]

Comprehensive Physicochemical Profiling of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

[1][2][3][4]

Common Name: L-Tryptophan N-methylamide (H-Trp-NHMe)

CAS Registry Number: 110-546-2 (related) / 73-22-3 (parent Trp reference)

Molecular Formula:

Part 1: Executive Summary

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is the N-methyl amide derivative of L-Tryptophan .[1][2][4] Unlike its parent amino acid, which exists as a zwitterion at physiological pH, this compound lacks the acidic carboxylate group.[3][4][5] Consequently, its ionization behavior is dominated solely by the

This guide details the ionization constants (pKa), microspecies distribution, and experimental protocols for characterizing this molecule.[3][4][5] It is a critical model compound for studying tryptophan residues in the hydrophobic interior of proteins, where the C-terminus is peptide-bound (amidated) rather than free.[1][2][3][4]

Key Physicochemical Constants

| Parameter | Value (Approx.) | Description |

| pKa (Primary Amine) | 7.5 – 7.7 | Ionization of the N-terminal |

| pKa (Indole NH) | > 16.0 | Deprotonation of the indole ring nitrogen (non-acidic in water).[1][2][3][4][5] |

| pKa (Indole C3) | -2.4 | Protonation of the indole ring (requires strong acid).[1][2][4][5] |

| Physiological State (pH 7.4) | Mixed | ~60% Cationic / ~40% Neutral.[1][2][4][5] |

| LogP (Neutral) | ~0.6 – 1.1 | Moderately lipophilic in the uncharged state.[1][2][4][5] |

Part 2: Structural Analysis & Ionization Centers[1][3][5]

To understand the pKa values, we must deconstruct the molecule into its ionizable functional groups.[3][4][5]

The -Primary Amine ( )[1][2][3][4]

-

Comparison to Tryptophan: In free L-Tryptophan, the amine pKa is 9.39 .[1][2][5][6] In H-Trp-NHMe, the pKa drops significantly to ~7.6 .[1][2][5]

-

Mechanism: In the free amino acid, the neighboring carboxylate group (

) is electron-donating via induction/field effects, which stabilizes the protonated amine (

The Indole Ring Nitrogen ( )[1][2][3][4]

-

Behavior: The lone pair on the indole nitrogen is part of the aromatic

-system (10

The Amide Nitrogen ( )[1][2][3][4]

Part 3: Ionization States & Microspecies Distribution[1][2][5]

The ionization profile is governed by the Henderson-Hasselbalch equation applied to the

The Equilibrium

Microspecies Visualization (Graphviz)[1][3][4]

Distribution at Physiological pH (7.4)

Using a pKa of 7.6:

Implication: At blood pH, the compound exists as a mixture.[1][3][4][5] The significant neutral fraction allows for passive membrane permeability, while the cationic fraction ensures aqueous solubility.[3][4][5]

Part 4: Experimental Methodologies

To empirically determine the precise pKa of H-Trp-NHMe in a specific formulation buffer, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method measures the net charge change as a function of pH.[1][2][3][4][5]

Protocol:

-

Preparation: Dissolve 5–10 mg of H-Trp-NHMe hydrochloride salt in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

-

Apparatus: Use a glass electrode pH meter calibrated at pH 4.01, 7.00, and 10.01. Maintain temperature at 25°C ± 0.1°C.

-

Titration:

-

Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.[1][2][4][5] Use Gran plots or non-linear regression (e.g., Hyperquad software) to refine the value.[3][4][5]

Method B: NMR-pH Titration (Structural Validation)

This method tracks the chemical shift of the

Protocol:

-

Sample: Prepare 1 mM H-Trp-NHMe in 90% H2O / 10% D2O containing phosphate buffer components.

-

Workflow:

-

Data Processing:

Experimental Workflow Diagram

Part 5: Implications for Drug Development[1][2][3][4][5]

Solubility & Formulation

-

Salt Selection: Since the amine is basic (pKa ~7.6), the compound forms stable salts with strong acids (e.g., Hydrochloride, Mesylate).[1][3][4][5][7] The HCl salt will be highly soluble in water (>50 mg/mL).[2][3][4][5]

-

Buffer Incompatibility: At pH > 8.0, the solubility may decrease as the neutral species predominates, potentially leading to precipitation in high-concentration formulations.[1][3][4][5]

Membrane Permeability[2][3][4][5]

-

Intestinal Absorption: The significant neutral fraction at pH 7.4 (~40%) suggests reasonable passive permeability.[1][2][4][5]

-

Blood-Brain Barrier (BBB): Tryptophan derivatives often utilize the Large Neutral Amino Acid Transporter (LAT1).[1][2][4][5] However, the N-methylation and amidation may alter transporter recognition.[1][2][3][4][5] Passive diffusion is enhanced by the lipophilic indole ring and the charge neutralization at physiological pH.[1][2][4][5]

Fluorescence Applications

-

Quenching: The fluorescence of the indole moiety (Excitation ~280 nm, Emission ~350 nm) is sensitive to the protonation state of the neighboring amine.[1][3][4][5]

-

Mechanism: The protonated ammonium group (

) can quench indole fluorescence via electron transfer mechanisms.[1][2][4][5] As pH increases and the amine deprotonates to

References

-

PubChem. (2025).[1][2][4][5] Compound Summary for CID 89366: 2-Amino-3-(1H-indol-3-yl)propanamide.[1][2][4][5] National Library of Medicine.[1][2][4][5] [3][4]

-

Wikipedia. (2025).[1][2][4][5] Tryptophan: Chemical Properties and pKa Values. [3][4][8]

-

Creative Peptides. (2025).[1][2][4][5] Amino Acids: pKa & pI Explained.

-

University of Calgary. (2025).[1][2][4][5] Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values.

-

IUPAC. (2025).[1][2][4][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Digitized pKa Dataset.[1][2][4][5]

Sources

- 1. 2-Amino-3-(1H-indol-3-yl)propanamide | C11H13N3O | CID 89366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tryptophanamide | C11H13N3O | CID 439356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Tryptophan Aminoacid Trp >98% - 1000g - SYNTHETIKA [synthetikaeu.com]

- 7. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Executive Summary

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, commonly known as L-Tryptophan

This guide moves beyond generic textbook protocols to address the specific challenges of synthesizing tryptophan derivatives: indole oxidation and stereocenter racemization . The protocols detailed below prioritize enantiomeric purity (maintaining the

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis presents two primary failure modes:

-

Racemization: Activation of the carboxylic acid (C-terminus) can lead to oxazolone formation, destroying the chiral integrity at the

-carbon. -

Indole Degradation: The electron-rich indole ring is susceptible to electrophilic attack (alkylation) during deprotection and oxidative degradation (pinking/browning) under aerobic conditions.

Selected Pathway: The Boc-Anhydride Route

We utilize a Boc-protection strategy coupled with carbodiimide/HOBt activation . This route is selected over direct ester aminolysis because it allows for milder coupling conditions and easier purification of the intermediate.

Retrosynthetic Logic:

-

Target: L-Trp-NHMe

-

Precursor: Boc-L-Trp-NHMe

-

Starting Materials: Boc-L-Trp-OH + Methylamine (HCl salt)

Reaction Pathway Visualization

Figure 1: Linear synthetic workflow for L-Tryptophan N-methylamide emphasizing orthogonal protection.

Detailed Experimental Protocol

Phase 1: Preparation of Boc-L-Tryptophan (If not purchased)

Note: Commercially available Boc-Trp-OH is recommended to save time, but this step is provided for completeness.

-

Reagents: L-Tryptophan, Di-tert-butyl dicarbonate (

), NaOH, Dioxane/Water. -

Mechanism: Nucleophilic attack of the amine on the carbonyl of

.

Phase 2: Amide Coupling (The Critical Step)

This step installs the methylamide group. We use EDC

Reagents:

-

-

-

Methylamine hydrochloride (

equiv) -

EDC

HCl ( -

HOBt (

equiv) — Essential for preserving chirality. -

DIPEA (

-Diisopropylethylamine) ( -

Solvent: Anhydrous DMF or DCM.

Protocol:

-

Activation: Dissolve Boc-L-Trp-OH (

) in anhydrous DCM (-

Expert Insight: The initial low temperature prevents side reactions while the active ester forms.

-

-

Amine Addition: Add Methylamine hydrochloride (

) followed by dropwise addition of DIPEA (-

Why DIPEA? It liberates the free methylamine from its HCl salt without hydrolyzing the active ester.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (Boc-Trp-NHMe) will appear as a less polar spot than the starting acid.

-

Workup (Crucial for Purity):

-

Dilute with EtOAc (

). -

Wash with 1M citric acid or 1M HCl (

) to remove unreacted amine and DIPEA. -

Wash with sat.

( -

Wash with Brine, dry over

, and concentrate.

-

-

Result: Boc-L-Trp-NHMe (White to off-white foam/solid).

Phase 3: Deprotection & Isolation

Removing the Boc group requires acid. Warning: The indole ring is sensitive to tert-butyl cations generated during cleavage, which can alkylate the ring (irreversible impurity).

Reagents:

Protocol:

-

Cocktail Preparation: Prepare a solution of TFA/TIS/Water (95:2.5:2.5 v/v).

-

Expert Insight: TIS acts as a hydride donor to quench the tert-butyl carbocations, protecting the indole ring.

-

-

Cleavage: Dissolve Boc-L-Trp-NHMe in a minimal amount of DCM. Add the cleavage cocktail (

per gram of substrate). Stir at room temperature for 60–90 minutes. -

Precipitation: Concentrate the solution to

volume under nitrogen flow (do not heat excessively). Pour the residue into cold Diethyl Ether ( -

Free Basing (Optional but recommended): Dissolve the salt in water, adjust pH to 9–10 with

, and extract with DCM or EtOAc. Dry and concentrate.

Data Presentation & Validation

Expected Analytical Data

To validate the synthesis, the following parameters must be met.

| Parameter | Method | Expected Result | Note |

| Identity | 1H-NMR (DMSO-d6) | The methyl doublet confirms amide formation. | |

| Chirality | Optical Rotation | Compare to literature for L-Trp derivatives. | |

| Purity | HPLC | C18 Column, Water/ACN gradient. | |

| Mass | LC-MS (ESI+) | Confirm molecular weight ( |

Troubleshooting Guide

| Issue | Cause | Solution |

| Pink/Purple Product | Indole Oxidation | Perform all steps under Argon/Nitrogen. Use fresh solvents. |

| Low Yield | Incomplete Coupling | Ensure DIPEA is fresh; check pH is basic ( |

| Racemization | Over-activation | Do not omit HOBt.[1] Keep reaction at |

| "Tert-butyl" peaks in NMR | Indole Alkylation | Increase TIS scavenger concentration during deprotection. |

Logic of the Signaling Pathway (Mechanism)

The following diagram illustrates the mechanistic flow of the coupling reaction, highlighting where racemization is suppressed.

Figure 2: Mechanistic pathway showing how HOBt intercepts the reactive O-acylisourea to prevent racemization.

References

-

BenchChem. (2025).[2][4] Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide. Retrieved from

-

Zhao, J., et al. (2016).[5] "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society, 138(40), 13135-13138.

-

PubChem. (2025).[6] L-Tryptophan methyl ester Compound Summary. National Library of Medicine. Retrieved from

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 6. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Comprehensive Safety Data and Toxicity Profile of N-Methyltryptophanamide and Its Peptidomimetic Derivatives

Executive Summary

N-methyltryptophanamide—frequently utilized in its acetylated form, N-acetyltryptophan methylamide (NATA)—is a foundational biochemical tool. By neutralizing the C-terminal charge, the N-methylamide modification perfectly mimics the peptide bond environment of a tryptophan residue embedded within a protein core. While NATA is primarily used as a safe, low-hazard standard in fluorescence and hole-filling spectroscopy, the N-methyltryptophanamide moiety is also a highly potent pharmacophore. When integrated into advanced peptidomimetics like GM6001 (Galardin), it acts as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).

As a Senior Application Scientist, I approach the safety data sheet (SDS) and toxicity profile of this compound not just as a list of hazards, but as a roadmap for experimental design. Understanding the physicochemical behavior of the indole ring and the paradoxical in vivo toxicity of its derivatives is critical for robust drug development.

Chemical Identity and Physicochemical Properties

The dual nature of N-methyltryptophanamide—as both an inert spectroscopic standard and a potent pharmacophore—requires a precise understanding of its physical properties. The highly hydrophobic nature of the indole ring dictates its solubility limits and handling requirements.

Table 1: Physicochemical and Target Affinity Data

| Compound / Derivative | CAS Number | Molecular Weight | Solubility Profile | Primary Target / Application | Target Affinity (Ki) |

| N-Acetyltryptophan methylamide | 6367-17-5 | 259.30 g/mol | Soluble in Methanol, DMSO | Fluorescence Standard | N/A |

| GM6001 (Galardin) | 142880-36-2 | 388.46 g/mol | ≥ 400 mg/mL in DMSO | MMP-1, 2, 8, 9 & TACE | 0.1 nM – 0.5 nM |

| GM6001 Negative Control | 877381-76-5 | 388.46 g/mol | Soluble in DMSO | Assay Validation | Inactive |

Data supported by1[1] and 2[2].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

While basic N-methyltryptophanamide is generally regarded as a low-hazard laboratory reagent, biologically active derivatives like GM6001 carry specific SDS warnings regarding systemic toxicity and handling[2].

-

Handling & PPE: Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is required. The lyophilized powder is hygroscopic; exposing cold vials to ambient humidity causes moisture condensation, leading to localized hydrolysis and inaccurate mass measurements.

-

Storage & Stability: According to the SDS, stock solutions must be prepared in anhydrous DMSO and stored at -20°C[2]. Repeated freeze-thaw cycles must be strictly avoided. The hydrophobic nature of the indole core makes it prone to nucleation; temperature fluctuations cause the compound to crash out of solution, forming micro-aggregates that ruin assay reproducibility.

Mechanistic Toxicity: The Paradox of MMP Inhibition

The most critical aspect of N-methyltryptophanamide derivatives is their in vivo toxicity profile. While designed to prevent tissue degradation by inhibiting MMPs, these compounds exhibit paradoxical hepatotoxicity.

Research demonstrates that GM6001 does not merely inhibit MMPs; it also potently inhibits TNF-alpha convertase (TACE/ADAM17)[3]. In experimental models of hepatitis (e.g., Concanavalin A-induced), inhibiting TACE prevents the cleavage of the 26-kDa membrane-bound TNF-alpha into its 17-kDa soluble form[3]. The resulting accumulation of membrane-associated TNF-alpha directly exacerbates hepatocellular necrosis and apoptosis, leading to severe liver injury—despite a >90% reduction in circulating soluble TNF-alpha[3].

Mechanistic pathway illustrating how N-methyltryptophanamide derivatives induce hepatotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to prevent false positives caused by compound precipitation or non-specific chemical poisoning.

Protocol 1: Reconstitution and Spectrophotometric Validation

This workflow ensures the hydrophobic compound is fully solubilized before introduction to biological assays.

-

Thermal Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Causality: Prevents ambient moisture from condensing on the powder, which alters the molecular weight and causes localized degradation.

-

-

Primary Solubilization: Dissolve the powder in anhydrous DMSO to create a 10 mM stock. Mix by gentle vortexing.

-

Causality: The indole ring and aliphatic chains require a non-polar aprotic solvent to overcome lattice energy. Aqueous buffers will cause immediate precipitation[4].

-

-

Aqueous Dilution: Dilute the DMSO stock into the working assay buffer using a rapid-mixing technique. Use a low-salt buffer (e.g., 10 mM HEPES) rather than high-salt buffers like 10x PBS.

-

Causality: High ionic strength increases the hydrophobic effect, forcing the methylamide derivative out of solution[4]. Rapid mixing prevents localized high concentrations from nucleating.

-

-

Self-Validation (A280 Check): Measure the absorbance of the final working solution at 280 nm using a spectrophotometer[4].

-

Causality: The tryptophan moiety possesses a strong intrinsic absorbance peak (ε ≈ 5500 M⁻¹cm⁻¹ at 280 nm). Comparing the theoretical absorbance against the actual read confirms the compound is fully dissolved and has not formed invisible micro-aggregates.

-

Protocol 2: Target-Specific Cytotoxicity Validation Assay

This assay isolates target-mediated toxicity (TACE inhibition) from general chemical cytotoxicity.

-

Cell Seeding & Treatment: Seed primary hepatocytes in a 96-well plate. Treat the experimental group with the active N-methyltryptophanamide derivative (e.g., GM6001). Treat a parallel control group with the 5[5].

-

Causality: The negative control lacks specific MMP/TACE binding affinity but retains the exact physicochemical properties of the L-tryptophan methylamide backbone. This self-validates that any observed toxicity is due to pharmacodynamic target engagement, not non-specific chemical poisoning.

-

-

Inflammatory Challenge: Challenge the cells with Concanavalin A (Con A) to induce inflammatory stress and stimulate TNF-alpha production[3].

-

Dual-Readout Quantification: Quantify toxicity using a dual-readout system: measure LDH release in the supernatant (indicating necrosis) and perform a Caspase-3 fluorometric assay on the cell lysate (indicating apoptosis).

-

Causality: Relying on a single viability assay (like MTT) can be confounded by metabolic shifts. A dual readout self-validates the specific mode of cell death driven by 26-kDa membrane TNF-alpha accumulation[3].

-

References

-

PubChem. "alpha-(Acetylamino)-N-methyl-1H-indole-3-propanamide | C14H17N3O2". National Institutes of Health.[Link]

-

PubMed. "Involvement of 26-kDa cell-associated TNF-alpha in experimental hepatitis and exacerbation of liver injury with a matrix metalloproteinase inhibitor". National Institutes of Health.[Link]

Sources

- 1. (alphaS)-alpha-(Acetylamino)-N-methyl-1H-indole-3-propanamide | C14H17N3O2 | CID 151412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GM 6001 [sigmaaldrich.com]

- 3. Involvement of 26-kDa cell-associated TNF-alpha in experimental hepatitis and exacerbation of liver injury with a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GM6001 MMP Inhibitor The GM6001 MMP Inhibitor controls the biological activity of MMP. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Synthesis Protocol for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: L-Tryptophan methylamide; L-Tryptophanamide, N-methyl

Introduction & Scientific Rationale

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is a highly valuable chiral building block in the development of peptidomimetics and broad-spectrum matrix metalloproteinase (MMP) inhibitors, most notably Ilomastat (GM6001 / Galardin)[1],[2]. Converting the C-terminal carboxylic acid of L-tryptophan into a methylamide significantly increases the proteolytic stability of the resulting therapeutic agents and alters their hydrogen-bonding network, which is critical for docking into the active sites of target enzymes[3].

This application note details a highly efficient, self-validating solution-phase synthesis protocol designed to maximize yield and optical purity while minimizing downstream purification bottlenecks.

Mechanistic Overview & Causality

The synthesis is achieved via a robust two-step methodology: Carbodiimide-Mediated Amidation followed by Acidolytic Deprotection .

Step 1: Amidation via Active Ester Formation

The carboxylic acid of N-α-Boc-L-tryptophan (Boc-Trp-OH)[4] is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC is strategically chosen over Dicyclohexylcarbodiimide (DCC) because it generates a water-soluble urea byproduct, which is easily removed during standard aqueous workup, thereby bypassing the need for early-stage column chromatography[5].

To prevent racemization at the chiral α-carbon and suppress the formation of unreactive N-acylureas, 1-Hydroxybenzotriazole (HOBt) is introduced[6]. HOBt rapidly reacts with the O-acylisourea intermediate to form a highly reactive, yet stereochemically stable, benzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free methylamine from its hydrochloride salt and neutralize the system[7].

Step 2: Acidolytic Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is highly stable under the basic conditions of the amidation step but is rapidly cleaved via a tert-butyl cation intermediate under anhydrous acidic conditions[8]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this transformation.

💡 Expert Insight (E-E-A-T): The Role of Scavengers Tryptophan contains an electron-rich indole ring that is highly susceptible to electrophilic alkylation by the tert-butyl cations generated during Boc deprotection[8]. To prevent the formation of irreversible tert-butylated tryptophan impurities, it is mandatory to include a carbocation scavenger in the cleavage cocktail. Triisopropylsilane (TIPS) is utilized in this protocol due to its superior efficacy in quenching carbocations compared to water or anisole.

Experimental Workflow Visualization

Two-step synthesis workflow for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Amidation (Step 1)

| Reagent | MW ( g/mol ) | Equivalents | Function |

| Boc-L-Trp-OH | 304.34 | 1.0 | Starting Material |

| Methylamine hydrochloride | 67.52 | 1.2 | Amine Nucleophile |

| EDC·HCl | 191.70 | 1.1 | Coupling Agent |

| HOBt (anhydrous) | 135.13 | 1.1 | Nucleophilic Additive |

| DIPEA | 129.24 | 2.5 | Base |

Table 2: Cleavage Cocktail Composition (Step 2)

| Component | Volume Ratio | Function |

| Dichloromethane (DCM) | 45% | Primary Solvent |

| Trifluoroacetic Acid (TFA) | 50% | Acidic Cleavage Reagent |

| Triisopropylsilane (TIPS) | 5% | Carbocation Scavenger |

Detailed Step-by-Step Methodology

Phase 1: Synthesis of the Intermediate (Boc-L-Trp-NHMe)

-

Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Trp-OH (1.0 eq) and anhydrous HOBt (1.1 eq) in a solvent mixture of anhydrous DCM and DMF (4:1 v/v, approx. 10 mL per gram of amino acid). The addition of DMF ensures complete solubilization of the tryptophan derivative.

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. This minimizes exothermic side reactions.

-

Coupling Initiation: Add EDC·HCl (1.1 eq) in a single portion. Stir the mixture at 0 °C for 15–20 minutes to allow for the formation of the active ester.

-

Amine Preparation: In a separate vial, suspend methylamine hydrochloride (1.2 eq) in a minimal amount of DCM and add DIPEA (2.5 eq). Swirl until the salt is neutralized and the free amine is in solution.

-

Amidation: Add the methylamine solution dropwise to the activated ester mixture at 0 °C.

-

Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir under an inert atmosphere (N₂) for 12–16 hours. Monitor completion via TLC (eluent: EtOAc/Hexane 1:1, visualizing with UV and Ninhydrin stain).

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with:

-

1M HCl (2x) to remove unreacted methylamine and DIPEA.

-

5% aqueous NaHCO₃ (2x) to remove HOBt and acidic byproducts.

-

Saturated NaCl (brine) (1x) to remove residual water.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Trp-NHMe as a crude foam.

-

Phase 2: Deprotection & Isolation of Target Compound

-

Cleavage Preparation: Dissolve the crude Boc-L-Trp-NHMe in anhydrous DCM (approx. 5 mL per gram of intermediate) and cool to 0 °C.

-

Deprotection: Slowly add the pre-mixed cleavage cocktail (TFA/DCM/TIPS at a 50:45:5 ratio) to the flask.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for exactly 2 hours. Prolonged exposure to TFA can lead to degradation.

-

Concentration: Concentrate the mixture under a gentle stream of nitrogen (or carefully on a rotary evaporator equipped with a cold trap) to remove the majority of the TFA and DCM. Do not evaporate to absolute dryness.

-

Precipitation: Add ice-cold diethyl ether (approx. 10 volumes) vigorously to the concentrated residue. The target compound, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, will immediately precipitate as a white-to-off-white TFA salt.

-

Isolation: Collect the precipitate via centrifugation or vacuum filtration. Wash the solid pellet twice with fresh, cold diethyl ether to remove residual TIPS and cleaved tert-butyl byproducts.

-

Drying: Dry the final product under high vacuum overnight. (Note: If the free base is required for downstream applications, dissolve the TFA salt in minimal water, adjust to pH 9 with 1M NaOH, and extract with ethyl acetate).

References

-

Product Class 11: Peptides. Thieme-Connect. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

-

Galardin. Peptidepharma. Available at: [Link]

-

Inhibition of Chlamydial Infection in the Genital Tract of Female Mice by Topical Application of a Peptide Deformylase Inhibitor. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. peptidepharma.com [peptidepharma.com]

- 2. GM6001 MMP抑制剂粉末 The GM6001 MMP Inhibitor Powder controls the biological activity of MMP. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inhibition of Chlamydial Infection in the Genital Tract of Female Mice by Topical Application of a Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Strategic Integration of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in Peptide Synthesis

Executive Summary & Compound Profile

This technical guide addresses the specific application of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as L-Tryptophan N-methylamide or H-Trp-NHMe ) in bio-organic synthesis.

Unlike standard amino acids used for chain elongation, H-Trp-NHMe serves two distinct, high-value roles:

-

C-Terminal Capping: It introduces a methylamide moiety at the C-terminus, mimicking the electronic properties of a continuing peptide bond while blocking carboxypeptidase degradation.

-

Fluorescence Modeling: It acts as a solvatochromic indole probe that eliminates the zwitterionic interference of the free carboxylate, making it an ideal model for intrinsic protein fluorescence studies.

Chemical Profile

| Property | Specification |

| Systematic Name | (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

| Common Name | L-Tryptophan N-methylamide (H-Trp-NHMe) |

| CAS Number | 110-546-2 (Free Base) / 6720-02-1 (General) |

| Molecular Weight | 217.27 g/mol |

| Solubility | Soluble in MeOH, DMF, DMSO; sparingly soluble in water.[1][2] |

| Key Functionality | Nucleophilic primary amine (N |

| Storage | -20°C, desiccated, protected from light (prevents indole oxidation). |

Strategic Integration: Solution vs. Solid Phase

The integration of H-Trp-NHMe differs fundamentally from standard SPPS (Solid-Phase Peptide Synthesis) because it is a C-terminal building block that is already "capped."

The "Inverse" Synthesis Challenge

In standard SPPS, peptides are grown C

Recommended Strategy:

-

Fragment Condensation (Solution Phase): Synthesize the desired peptide fragment (Protected-Peptide-OH) on 2-Chlorotrityl chloride resin, cleave it retaining side-chain protection, and couple it to H-Trp-NHMe in solution.

-

Modified Backbone Linkers: Use a Backbone Amide Linker (BAL) if total solid-phase synthesis is required, anchoring the nitrogen of the Trp-NHMe to the resin (Advanced/Niche).

This guide focuses on the robust Fragment Condensation method.

Protocol: Solution-Phase Coupling of H-Trp-NHMe

This protocol describes coupling a side-chain protected amino acid (or peptide fragment) to H-Trp-NHMe.

Materials

-

Carboxyl Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.0 equiv).

-

Amine Component: H-Trp-NHMe (1.1 equiv).[3]

-

Coupling Reagent: HATU (1.0 equiv) or EDC/HOBt (1.1 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure

-

Activation:

-

Dissolve the carboxylic acid component (Protected-AA-OH) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.0 equiv) and DIPEA (2.0 equiv).

-

Critical: Stir for 2 minutes to form the activated ester (OAt ester). Do not exceed 5 minutes to minimize racemization risk.

-

-

Coupling:

-

Add H-Trp-NHMe (1.1 equiv) directly to the activated mixture.

-

Note: If H-Trp-NHMe is supplied as a hydrochloride salt, add an extra 1.0 equiv of DIPEA to neutralize it.

-

Stir at room temperature under nitrogen atmosphere for 2–4 hours.

-

-

Monitoring:

-

Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the carboxylic acid peak and the appearance of the product mass (Mass = Mass_AA + 217 - 18).

-

-

Workup (Standard):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).[3]

-

Wash sequentially with:

-

5% NaHCO

(3x) – Removes unreacted acid/HOBt. -

Water (1x).

-

5% Citric Acid or 1M KHSO

(3x) – Removes unreacted amine/base. -

Brine (1x).

-

-

Dry over MgSO

, filter, and concentrate in vacuo.

-

Visualization: Coupling Workflow

Figure 1: Logic flow for the solution-phase coupling of H-Trp-NHMe to a protected carboxylic acid.

Critical Handling: The Indole Challenge

The indole ring of Tryptophan is electron-rich and highly susceptible to two major side reactions during synthesis and deprotection: Oxidation and Alkylation .

A. Oxidation

The indole ring can oxidize to oxindolylalanine (Oia) or kynurenine derivatives, particularly under acidic conditions or in the presence of light and air.

-

Symptom: Peptide turns yellow/brown; Mass spec shows +16 Da or +32 Da adducts.

-

Prevention: Always use degassed solvents. Perform coupling under nitrogen.

B. Alkylation (The "t-Butyl" Trap)

If you are removing Boc groups or t-butyl side-chain protection (e.g., using TFA) from a peptide containing Trp-NHMe, the generated t-butyl cations will attack the indole ring.

-

Symptom: Mass spec shows +56 Da adducts (mono-tert-butyl) or +112 Da (di-tert-butyl).

-

Mitigation: You MUST use a scavenger cocktail optimized for Tryptophan.

Recommended Scavenger Cocktail (Reagent K equivalent)

For TFA deprotection of peptides containing H-Trp-NHMe:

-

TFA: 82.5%

-

Phenol: 5% (Traps cations)

-

Water: 5% (Hydrolysis of trifluoroacetates)

-

Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups, aids in scavenging)

-

EDT (1,2-Ethanedithiol): 2.5% (CRITICAL : Specific scavenger for Trp preservation).

Note: If EDT is objectionable due to smell, Triisopropylsilane (TIS) can be substituted, but EDT is superior for Trp protection.

Visualization: Indole Side Reactions

Figure 2: Mechanistic pathways of Tryptophan degradation and the protective role of scavengers.

Analytical Applications: Fluorescence

H-Trp-NHMe is frequently used to determine the local environment of tryptophan residues in proteins.

-

Excitation: 280 nm or 295 nm (295 nm is preferred to selectively excite Trp over Tyr/Phe).

-

Emission: ~350 nm (in water).

-

Solvatochromism: The emission maximum (

) shifts significantly based on solvent polarity.-

Water (Polar): ~350 nm (Red-shifted)

-

Hydrophobic Core Mimic (e.g., Dioxane): ~330 nm (Blue-shifted)

-

-

Protocol: When using H-Trp-NHMe as a reference standard, prepare fresh solutions in degassed buffer to prevent photobleaching.

References

-

BenchChem. (2025).[4][5] A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Retrieved from .

-

Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from .

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89366: 2-Amino-3-(1H-indol-3-yl)propanamide.[6] Retrieved from .[6]

-

Ronsein, G. E., et al. (2010). Oxidation of free, peptide and protein tryptophan residues. RSC Advances. Retrieved from .

Sources

- 1. 2-Amino-3-(1H-indol-3-yl)propanamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-3-(1H-indol-3-yl)propanamide | C11H13N3O | CID 89366 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Yield Synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide from L-Tryptophan

Application Note & Synthetic Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview & Mechanistic Causality

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly known as L-tryptophan methylamide) is a highly valued chiral building block. It serves as a critical precursor in the design of peptidomimetics and broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as Ilomastat and Galardin (GM 6001)[1].

Direct amidation of unprotected L-tryptophan with methylamine is chemically unviable due to the high probability of self-condensation, polymerization, and racemization. To circumvent this, we employ a field-proven, three-phase linear sequence:

- -Amine Protection: Masking the nucleophilic amine with a tert-butyloxycarbonyl (Boc) group.

-

Carboxylic Acid Activation & Amidation: Coupling the free acid with methylamine using a carbodiimide-based activating agent[2].

-

Acidolytic Deprotection: Cleavage of the Boc group while scavenging reactive carbocations to yield the target primary amine.

The "Why" Behind the Chemistry (E-E-A-T)

-

Boc over Fmoc/Cbz: The Boc protecting group is highly stable to the basic conditions required during the subsequent methylamine coupling step. Furthermore, it can be removed under mild acidic conditions that do not degrade the electron-rich, oxidation-sensitive indole ring of tryptophan.

-

EDC/HOBt Activation: Activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) is the gold standard for chiral amino acid coupling. EDC forms an O-acylisourea intermediate, which is highly prone to racemization via oxazolone formation. HOBt rapidly intercepts this intermediate to form a highly reactive, yet configurationally stable, OBt active ester. This ensures the stereochemical integrity of the (2S)-center is strictly preserved. Alternatively, HATU can be utilized for highly hindered couplings[3].

-

TIPS as a Carbocation Scavenger: The removal of the Boc group via Trifluoroacetic acid (TFA) generates a tert-butyl cation. The indole ring of tryptophan is highly susceptible to electrophilic alkylation by this cation at the C2 or C5 positions. Triisopropylsilane (TIPS) is introduced as a scavenger to irreversibly quench the tert-butyl cation, preserving the structural integrity of the indole.

Synthetic workflow for L-tryptophan methylamide from L-tryptophan.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is optimal for laboratory validation before pilot-plant scale-up.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis | Expected Yield |

| L-Tryptophan | 204.23 | 1.00 | 2.04 g | Starting Material | N/A |

| Boc₂O | 218.25 | 1.10 | 2.40 g | Protecting Agent | 90–95% (Step 1) |

| EDC·HCl | 191.70 | 1.20 | 2.30 g | Coupling Agent | N/A |

| HOBt | 135.12 | 1.20 | 1.62 g | Racemization Suppressor | N/A |

| Methylamine (2M in THF) | 31.06 | 2.00 | 10.0 mL | Nucleophile | 85–90% (Step 2) |

| DIPEA | 129.24 | 2.00 | 3.48 mL | Organic Base | N/A |

| TFA | 114.02 | Excess | 10.0 mL | Deprotecting Acid | 95–99% (Step 3) |

| TIPS | 158.36 | 0.10 | 0.20 mL | Carbocation Scavenger | N/A |

Detailed Experimental Protocols

Phase 1: -Amine Protection (Synthesis of Boc-L-Trp-OH)

-

Solubilization: Suspend L-Tryptophan (2.04 g, 10 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (40 mL total volume).

-

Basification: Add 1M aqueous NaOH (11 mL, 1.1 eq) to solubilize the amino acid. Cool the reaction flask to 0 °C using an ice-water bath.

-

Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) in 5 mL of dioxane and add it dropwise to the stirring mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer and carefully acidify to pH 2–3 using 1M KHSO₄.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-Trp-OH as a white to off-white solid.

Phase 2: Carboxylic Acid Activation & Amidation (Synthesis of Boc-L-Trp-NHMe)

Note: Strict anhydrous conditions must be maintained to prevent hydrolysis of the active ester.

-

Activation: Dissolve Boc-L-Trp-OH (10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 25 mL) under an argon atmosphere. Cool the solution to 0 °C.

-

Ester Formation: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

-

Amidation: Add Methylamine (10.0 mL of a 2.0 M solution in THF, 20 mmol) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.48 mL, 20 mmol).

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup: Quench the reaction by adding 50 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL).

-

Purification: Wash the combined organic layers successively with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate to afford Boc-L-Trp-NHMe.

Logical mechanism of EDC/HOBt-mediated amide coupling preventing racemization.

Phase 3: Acidolytic Deprotection & Scavenging

-

Preparation: Dissolve the purified Boc-L-Trp-NHMe in anhydrous Dichloromethane (DCM, 10 mL).

-

Scavenging: Add Triisopropylsilane (TIPS, 0.20 mL, 1 mmol) to the solution and stir for 5 minutes.

-

Deprotection: Slowly add Trifluoroacetic acid (TFA, 10 mL) to achieve a 1:1 ratio of DCM:TFA. Stir the mixture at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under a stream of nitrogen or reduced pressure. Co-evaporate the residue with toluene (3 × 15 mL) to azeotropically remove residual TFA. The product is initially obtained as a TFA salt.

-

Neutralization (Optional): To isolate the free base, dissolve the TFA salt in a minimal amount of water, basify with saturated aqueous Na₂CO₃ to pH 9–10, and extract with DCM. Dry and concentrate to yield the final product, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Self-Validation & Quality Control

A protocol is only as robust as its built-in quality control. This workflow employs orthogonal validation at each step to ensure a self-validating system:

-

Checkpoint 1 (Protection): Monitored via LC-MS. The shift from L-Trp (

205 [M+H]⁺) to Boc-L-Trp-OH ( -

Checkpoint 2 (Amidation): During coupling, the disappearance of the

305 peak and the emergence of -

Checkpoint 3 (Final Integrity): The final deprotection yields the target mass (

218[M+H]⁺). The strict absence of +56 Da adducts (

References

1.2 - nih.gov 2.1 - nih.gov 3.3 - bham.ac.uk

Sources

- 1. Galardin (GM 6001), a broad-spectrum matrix metalloproteinase inhibitor, blocks bombesin- and LPA-induced EGF receptor transactivation and DNA synthesis in rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

Application Note: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in Asymmetric Catalysis

[1][2]

Abstract & Product Profile

This guide details the application of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as

Chemical Identity[1][2][3][4]

-

IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide[2][1]

-

Common Name: L-Tryptophan

-methylamide[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

CAS Number: 6720-02-1 (Generic for Tryptophanamide derivatives; specific salt forms vary)[2][1]

-

Molecular Formula:

[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Key Features:

-

Primary Amine (

):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Amide Nitrogen (

): Secondary coordination site; crucial for the "bifunctional" proton transfer mechanism.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Indole Moiety: Electron-rich aromatic system capable of cation-

orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Core Application: Asymmetric Transfer Hydrogenation (ATH)[1][5][6]

The primary industrial application for this ligand is in the Ruthenium-catalyzed ATH of aromatic ketones to chiral alcohols.[2][1] This system utilizes the "Noyori-type" metal-ligand bifunctional mechanism, operating under mild conditions using 2-propanol or Formic acid/Triethylamine as the hydrogen source.[2][1]

Mechanistic Rationale

Unlike traditional hydrogenation which requires high-pressure

Why Tryptophan?

Standard ligands like amino alcohols or diamines (e.g., TsDPEN) are effective, but amino acid amides are more robust and modular. The Indole group in this specific ligand creates a "chiral pocket" that is particularly effective for substrates containing electron-deficient aromatic rings, stabilizing the transition state via

Diagram 1: Catalytic Cycle & Bifunctional Mechanism

The following diagram illustrates the active catalytic species formed in situ between

Caption: The cycle demonstrates the cooperative role of the Ru-H and Ligand-NH in the concerted transfer of hydrogen to the ketone.[2][1]

Experimental Protocols

Protocol A: Ligand Synthesis (If not purchased)

Context: Commercial availability of the N-methyl variant fluctuates.[2][1] In-house synthesis is robust.

-

Reagents: Boc-L-Trp-OH (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[2]

-

Coupling: Dissolve Boc-L-Trp-OH in DMF at 0°C. Add DIPEA, EDC, and HOBt. Stir 15 min. Add Methylamine HCl.[2] Stir at RT for 12h.[2]

-

Workup: Dilute with EtOAc, wash with 1M HCl, sat.

, and brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v).[2][1] Stir 2h. Evaporate volatiles.[2]

-

Neutralization (Critical): The ligand is often isolated as a TFA salt.[2][1] For catalysis, the free base is preferred, or extra base must be added to the catalyst pot. To isolate free base: Dissolve salt in minimal water, basify with

to pH 10, extract with DCM (

Protocol B: Catalytic Asymmetric Transfer Hydrogenation

Target: Reduction of Acetophenone to (S)-1-phenylethanol.[2][1]

Materials

-

Metal Precursor:

(Dichloro(p-cymene)ruthenium(II) dimer).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Ligand: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (Free base).[2][1]

Step-by-Step Workflow

-

Catalyst Formation (In-Situ):

-

In a glovebox or under Argon Schlenk line, charge a vial with

(3.1 mg, 0.005 mmol) and Ligand (2.4 mg, 0.011 mmol).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Ratio: Maintain a Metal:Ligand ratio of 1:2.2 to ensure complete complexation.

-

Self-Validation: The solution should turn from deep red/brown to a vibrant orange/yellow, indicating the breakdown of the Ru-dimer and coordination of the ligand.

-

-

Reaction Initiation:

-

Monitoring:

-

Quenching & Analysis:

Diagram 2: Experimental Workflow

Caption: Operational workflow for the ATH reaction. Note the visual checkpoint at Step 1.

Performance Data & Optimization

The following table summarizes typical performance metrics for this ligand class compared to standard phenylalanine derivatives.

| Substrate | Ligand Type | Time (h) | Yield (%) | ee (%) | Notes |

| Acetophenone | L-Phe-NHMe | 5 | 92 | 85 | Standard benchmark |

| Acetophenone | L-Trp-NHMe | 6 | 94 | 93 | Indole improves selectivity |

| p-Bromoacetophenone | L-Trp-NHMe | 8 | 90 | 95 | Halogen- |

| 2-Acetylnaphthalene | L-Trp-NHMe | 12 | 88 | 91 | Steric bulk accommodated |

Troubleshooting Guide

-

Low Conversion:

-

Low Enantioselectivity:

-

Indole Oxidation:

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research.

-

Adolfsson, H. (2004).[1] Amino Acid Amides as Chiral Ligands in Asymmetric Catalysis. European Journal of Inorganic Chemistry. (General review of the ligand class).

-

Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of ketones using amino acid derived ligands.[2][4][5] Tetrahedron: Asymmetry. (Specifics on structure-activity relationships of side chains).

-

Wu, X., et al. (2006). Aqueous Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Complexes with Amino Acid Amide Ligands.[2][1] Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). 2-Amino-3-(1H-indol-3-yl)propanamide.[2][1] [2]

Sources

- 1. 2-Amino-3-(1H-indol-3-yl)propanamide | C11H13N3O | CID 89366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-[[(2S)-2-[[[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-(2-methylpropyl)carbamoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide | C45H54N12O6 | CID 59446154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kanto.co.jp [kanto.co.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Solid-Phase Synthesis of Tryptophan Methylamide Derivatives

Executive Summary

The development of peptide therapeutics frequently requires C-terminal modifications to enhance pharmacokinetic properties and mimic native protein architectures. C-terminal methylamides, in particular, provide resistance against carboxypeptidases while maintaining crucial hydrogen-bonding networks. This application note provides a comprehensive, field-validated guide for the solid-phase peptide synthesis (SPPS) of tryptophan-containing C-terminal methylamides. As tryptophan is highly susceptible to oxidation and electrophilic alkylation, this protocol details the mechanistic causality behind reagent selection, ensuring high-yield and high-purity synthesis.

Mechanistic Rationale & Target Applications

The strategic substitution of a standard C-terminal carboxylate with a methylamide group serves multiple functional purposes in drug design:

-

Structural Mimicry & Helical Stability: The methylamide group closely mimics the steric and electronic properties of a continuous peptide bond. For example, C-terminal methylamides have been shown to significantly increase the

-helical content and biological stability of Parathyroid Hormone (PTH) analogs[1]. -

Enhanced Bioactivity: In neuroendocrine research, methylamide and ethylamide modifications in Growth Hormone-Releasing Hormone (GHRH) analogs have resulted in dramatic increases in endocrine activity, making them some of the most potent GHRH agonists synthesized to date[2].

-

Historical Precedent: The synthesis of N-alkylamides on solid supports has a robust history, originally utilizing methylated benzene-containing resins to generate highly stable therapeutic candidates[3].

Strategic Selection of SPPS Methodologies

Synthesizing a C-terminal methylamide requires specialized linker strategies. We evaluate the three most prominent methodologies below:

Table 1: Comparative Metrics of SPPS Methodologies for Trp-Methylamides

| Methodology | First AA Coupling Efficiency | Cleavage Reagent | Overall Yield (Typical) | Key Advantage | Major Limitation |

| N-Methyl Rink Amide | Moderate (requires HATU) | TFA + Scavengers | 65 - 80% | One-step global deprotection & cleavage. | High steric hindrance during the first coupling. |

| Kenner Safety-Catch | High (requires MSNT/MeIm) | MeNH | 50 - 70% | Highly versatile for diverse alkylamines. | Two-step cleavage/deprotection process. |

| HMBA Resin | High (esterification) | MeNH | 40 - 60% | Mild aminolysis conditions. | High risk of diketopiperazine (DKP) formation. |

Based on reliability and yield, this guide provides detailed protocols for the N-Methyl Rink Amide and Kenner Safety-Catch approaches.

Experimental Workflows

Fig 1. Comparative SPPS workflows for generating C-terminal tryptophan methylamides.

Detailed Protocols

Protocol A: Direct Synthesis via N-Methyl Rink Amide Resin

This is the most streamlined approach, allowing for simultaneous peptide cleavage and side-chain deprotection.

1. Resin Preparation: Swell Fmoc-N-Me-Rink Amide resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes. 2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). 3. First Amino Acid Coupling (Critical Step): Causality: The secondary amine on the N-Me-Rink resin is highly sterically hindered. Standard coupling reagents (e.g., DIC/Oxyma) will fail to achieve quantitative yield. HATU is mandatory here, as the HOAt leaving group forms a highly reactive ester that overcomes this steric barrier.

-

Reagents: Fmoc-Trp(Boc)-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF.

-

Reaction: Agitate for 2 hours at room temperature.

-

Validation: Perform a Chloranil test . Note: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. A positive Chloranil test (green/blue beads) indicates incomplete coupling, requiring a double couple. 4. Peptide Elongation: Proceed with standard Fmoc/tBu SPPS protocols for the remainder of the sequence. 5. Cleavage & Global Deprotection: Treat the dried resin with Cleavage Cocktail: TFA / TIS / H

O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours. (See Section 6 for scavenger causality). 6. Isolation: Filter the cleavage solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Kenner Safety-Catch Sulfonamide Approach

This approach is highly versatile and avoids exposing the C-terminal modification to strong acids until the final step.

1. Resin Preparation: Swell 4-sulfamylbutyryl AM resin in dry Dichloromethane (DCM) for 30 minutes. 2. First Amino Acid Coupling: Causality: The sulfonamide nitrogen is an extremely poor nucleophile. Standard carbodiimide chemistry will not work. Activation with MSNT forces the acylation of the sulfonamide.

-

Reagents: Fmoc-Trp(Boc)-OH (4 eq), MSNT (4 eq), and N-methylimidazole (MeIm) (3 eq) in dry DCM/DMF (1:1).

-

Reaction: Agitate for 2 hours. Wash with DMF. 3. Peptide Elongation: Elongate the sequence using standard Fmoc chemistry. 4. Linker Activation (Cyanomethylation): Causality: The sulfonamide linker is stable to basic and mildly acidic conditions (the "safety catch"). To cleave it, it must be alkylated to become a good leaving group.

-

Reagents: Iodoacetonitrile (20 eq) and DIPEA (10 eq) in N-Methyl-2-pyrrolidone (NMP).

-

Reaction: Agitate for 24 hours. Protect the reaction vessel from light. Wash thoroughly with NMP, then THF. 5. Aminolysis (Cleavage):

-

Reagents: 2M Methylamine (MeNH

) in THF. -

Reaction: Agitate for 18–24 hours. The nucleophilic methylamine displaces the activated linker, releasing the fully protected peptide methylamide into solution. 6. Global Deprotection: Evaporate the THF under reduced pressure. Treat the resulting protected peptide residue with TFA / TIS / H

O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours to remove side-chain protecting groups. Precipitate in cold ether.

Critical Considerations for Tryptophan Handling

Tryptophan is the most delicate amino acid in SPPS. The electron-rich indole ring is highly susceptible to electrophilic aromatic substitution (alkylation) during the final Trifluoroacetic Acid (TFA) cleavage step.

Causality of Scavenger Selection: During global deprotection, the tert-butyl (tBu) groups protecting other side chains (and the Boc group on Trp itself) are cleaved, generating highly reactive tert-butyl carbocations. Without proper scavengers, these carbocations will attack the C2 or C5 positions of the Trp indole ring, resulting in irreversible +56 Da mass adducts. Ethanedithiol (EDT) is a mandatory soft nucleophile that outcompetes the indole ring, trapping the carbocations harmlessly.

Fig 2. Mechanism of tryptophan indole alkylation and the protective role of carbocation scavengers.

Self-Validating Analytical Check: Post-cleavage, always perform LC-MS analysis. If you observe a secondary peak with a mass of

References

- Title: C-Terminal Analogues of Parathyroid Hormone: Effect of C-Terminus Function on Helical Structure, Stability, and Bioactivity Source: Biochemistry - ACS Publications URL

- Title: Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection Source: PMC - NIH URL

- Title: US4569967A - Synthesis of N-substituted peptide amides Source: Google Patents URL

Sources

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide as a fluorescence probe

Application Note: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide as a Fluorescence Probe

Part 1: Executive Summary & Technical Profile

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (referred to herein as L-Trp-NHMe ) is a specialized tryptophan derivative used as a solvatochromic and pH-sensitive fluorescence probe. Unlike the widely used N-acetyl-L-tryptophanamide (NATA), which models internal peptide residues, L-Trp-NHMe retains a free N-terminal amine while blocking the C-terminus with a methylamide group.

This structural feature renders the molecule cationic at physiological pH (due to the protonated

-

N-terminal Tryptophan Dynamics: Mimicking the fluorescence properties of Tryptophan residues located at the N-terminus of peptides.

-

Photoinduced Electron Transfer (PET): Investigating the quenching mechanism of the indole fluorophore by the adjacent protonated amine.

-

Local pH Sensing: Acting as a "turn-on" sensor in alkaline environments as the amine deprotonates.

Physicochemical & Spectral Properties

| Property | Data / Characteristic |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

| Common Abbreviation | L-Trp-NHMe |

| Molecular Weight | 217.27 g/mol |

| Solubility | Soluble in Water, Methanol, Ethanol, DMSO |

| Excitation Max ( | 280 nm (Indole absorption) / 295 nm (Selective) |

| Emission Max ( | 350–360 nm (in water); Blue-shifts in non-polar solvents |

| Quantum Yield ( | ~0.10–0.12 (pH 7.0); Increases at pH > 9.5 |

| Fluorescence Lifetime ( | Multi-exponential (~0.5 ns / ~3.0 ns) due to rotamers |

| pKa ( | ~9.3 – 9.5 |

Part 2: Mechanism of Action

The utility of L-Trp-NHMe relies on the interaction between the excited indole moiety and the

1. Solvatochromism (Polarity Sensing): Like standard Tryptophan, the indole emission of L-Trp-NHMe is highly sensitive to solvent polarity. In water, the emission is red-shifted (~355 nm) due to the stabilization of the excited state dipole by water molecules (Lippert-Mataga effect). In hydrophobic environments (e.g., protein binding pockets, micelle interiors), the emission blue-shifts (to ~320–330 nm) and intensity increases.

2. Proton-Transfer Quenching (pH Sensing):

At neutral pH (pH 7.0), the N-terminal amine exists as

-

State A (pH < 9): Protonated (

). Strong quenching -

State B (pH > 9.5): Deprotonated (

). Quenching removed

This contrast makes L-Trp-NHMe a sensitive probe for monitoring local pKa shifts or the electrostatic environment of N-terminal residues.

Part 3: Visualization of Mechanism

Figure 1: Mechanism of pH-dependent fluorescence switching in L-Trp-NHMe driven by amine deprotonation.

Part 4: Experimental Protocols

Protocol A: Preparation and Spectral Characterization

Objective: Establish the baseline excitation/emission spectra and determine the optimal concentration to avoid Inner Filter Effects (IFE).

Reagents:

-

L-Trp-NHMe (Solid)

-

Ultrapure Water (Milli-Q)

-

Phosphate Buffer (10 mM, pH 7.0)

Workflow:

-

Stock Solution: Dissolve 2.17 mg of L-Trp-NHMe in 1 mL of ultrapure water to make a 10 mM stock. Store at -20°C protected from light.

-

Working Solution: Dilute stock into Phosphate Buffer to a final concentration of 5 µM .

-

Note: Absorbance at 280 nm (

) should be

-

-

Spectroscopy Settings:

-

Excitation: 295 nm (Preferred to minimize tyrosine/phenylalanine interference if used in complex mixtures) or 280 nm (Max signal).

-

Slits: 2.5 nm / 2.5 nm.

-

Emission Scan: 300 nm – 500 nm.[4]

-

Integration Time: 0.1 s.

-

Validation Criteria:

-

Emission maximum should be observed at 355 ± 2 nm in pH 7 buffer.

-

Intensity should be approx. 30-50% lower than an equimolar NATA solution due to quenching.

Protocol B: Determination of Ground-State pKa (pH Titration)

Objective: Determine the pKa of the N-terminal amine by monitoring fluorescence enhancement.

Reagents:

-

"Universal" Buffer Mix (Acetate/Phosphate/Borate, 10 mM each) adjusted to pH range 6.0 – 11.0.

-

5 µM L-Trp-NHMe working solution.

Step-by-Step Methodology:

-

Prepare 10 aliquots of buffer ranging from pH 6.0 to 11.0 in 0.5 pH increments.

-

Add L-Trp-NHMe to each aliquot (final conc. 5 µM).

-

Incubate for 5 minutes at 25°C.

-

Measure Fluorescence Intensity (

) at -

Data Analysis: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch equation:-

Result: The inflection point represents the pKa of the

-ammonium group in the excited state environment.

-

Part 5: Experimental Workflow Diagram

Figure 2: Workflow for characterizing L-Trp-NHMe fluorescence properties.

Part 6: References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 16: Protein Fluorescence).

-

Cowgill, R. W. (1963). Fluorescence and the Structure of Proteins.[5][6][7][8][9][10] I. Effects of Substituents on the Fluorescence of Indole and Phenol Compounds. Archives of Biochemistry and Biophysics, 100(1), 36-44.

-

Petrich, J. W., Chang, M. C., McDonald, D. B., & Fleming, G. R. (1983). On the origin of nonexponential fluorescence decay in tryptophan and its derivatives. Journal of the American Chemical Society, 105(12), 3824-3832.

-

Szabo, A. G., & Rayner, D. M. (1980). Fluorescence decay of tryptophan conformers in aqueous solution. Journal of the American Chemical Society, 102(2), 554-563.

-

Englefield, H. (2022). Tryptophan Fluorescence: Nature's Probe. BMG LABTECH Application Note.

Sources

- 1. (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | C20H19N3O2 | CID 24802222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-(1H-indol-3-yl)propanamide | C11H13N3O | CID 89366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. saudijournals.com [saudijournals.com]

- 8. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 9. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]

Procedure for N-methylation of tryptophan amides

Application Note & Protocol

Topic: A Robust Protocol for the Selective N-methylation of Tryptophan Amides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a methyl group to the indole nitrogen of tryptophan residues is a critical modification in medicinal chemistry and peptide science. N-methylated tryptophan amides are key structural motifs found in various natural products and are utilized as building blocks in the synthesis of peptidomimetics. This modification enhances metabolic stability by sterically shielding the adjacent peptide bond from enzymatic degradation, improves cell permeability by disrupting hydrogen bonding networks, and can lock the molecule into a specific, biologically active conformation.

However, the synthesis of these analogs is not without its challenges. The indole nucleus of tryptophan contains multiple nucleophilic sites, creating a risk of undesired C-methylation, particularly at the C3 position. Furthermore, the presence of an amide group introduces another potentially reactive N-H bond. Therefore, a robust and selective protocol is essential for achieving high yields of the desired N1-methylated product.

This application note provides a detailed, field-proven protocol for the selective N-methylation of a generic tryptophan amide using sodium hydride (NaH) and methyl iodide (MeI). It includes mechanistic insights, a step-by-step workflow, troubleshooting guidance, and characterization methods to ensure reliable and reproducible results in a research setting.

Reaction Mechanism and Scientific Rationale

The selective N1-methylation of the tryptophan indole ring is typically achieved via a classic SN2 reaction. The process can be broken down into two primary steps:

-

Deprotonation: The indole N-H proton (pKa ≈ 17 in DMSO) is significantly more acidic than the amide N-H proton (pKa ≈ 20-25). A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to selectively deprotonate the indole nitrogen. This generates a highly nucleophilic indole anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.

-